molecular formula C31H56N8O7 B12597156 L-Proline, L-prolyl-L-lysyl-L-lysyl-L-leucyl-L-alanyl- CAS No. 646030-77-5

L-Proline, L-prolyl-L-lysyl-L-lysyl-L-leucyl-L-alanyl-

Katalognummer: B12597156
CAS-Nummer: 646030-77-5
Molekulargewicht: 652.8 g/mol
InChI-Schlüssel: RHJYXZULZLUCCT-OOPVGHQCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Proline, L-prolyl-L-lysyl-L-lysyl-L-leucyl-L-alanyl- is a peptide compound composed of six amino acids: L-Proline, L-prolyl, L-lysyl, L-lysyl, L-leucyl, and L-alanyl. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Proline, L-prolyl-L-lysyl-L-lysyl-L-leucyl-L-alanyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated using reagents like carbodiimides (e.g., DCC) and added to the resin-bound peptide.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide.

Analyse Chemischer Reaktionen

Types of Reactions

L-Proline, L-prolyl-L-lysyl-L-lysyl-L-leucyl-L-alanyl- can undergo various chemical reactions, including:

    Oxidation: Oxidative conditions can modify specific amino acid residues, such as the oxidation of methionine to methionine sulfoxide.

    Reduction: Reductive conditions can reduce disulfide bonds between cysteine residues.

    Substitution: Amino acid residues can be substituted with other functional groups using specific reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: N-hydroxysuccinimide (NHS) esters for amine modifications.

Major Products

The major products of these reactions depend on the specific amino acid residues involved and the reaction conditions. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.

Wissenschaftliche Forschungsanwendungen

L-Proline, L-prolyl-L-lysyl-L-lysyl-L-leucyl-L-alanyl- has diverse applications in scientific research:

    Chemistry: Used as a model peptide in studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, such as in drug delivery systems and as a biomarker for certain diseases.

    Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.

Wirkmechanismus

The mechanism of action of L-Proline, L-prolyl-L-lysyl-L-lysyl-L-leucyl-L-alanyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    L-Proline, L-arginyl-L-phenylalanyl-L-prolyl-L-leucyl-L-cysteinyl-L-lysyl-L-alanyl-L-lysyl-L-glutaminyl-L-leucyl-L-seryl-L-leucyl-L-: Another peptide with a different sequence of amino acids.

    L-Proline, L-prolyl-L-lysyl-L-alanyl-L-leucyl-L-arginyl-: A peptide with a similar structure but different amino acid composition.

Uniqueness

L-Proline, L-prolyl-L-lysyl-L-lysyl-L-leucyl-L-alanyl- is unique due to its specific sequence of amino acids, which imparts distinct biological and chemical properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.

Eigenschaften

CAS-Nummer

646030-77-5

Molekularformel

C31H56N8O7

Molekulargewicht

652.8 g/mol

IUPAC-Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C31H56N8O7/c1-19(2)18-24(29(43)35-20(3)30(44)39-17-9-13-25(39)31(45)46)38-28(42)23(11-5-7-15-33)37-27(41)22(10-4-6-14-32)36-26(40)21-12-8-16-34-21/h19-25,34H,4-18,32-33H2,1-3H3,(H,35,43)(H,36,40)(H,37,41)(H,38,42)(H,45,46)/t20-,21-,22-,23-,24-,25-/m0/s1

InChI-Schlüssel

RHJYXZULZLUCCT-OOPVGHQCSA-N

Isomerische SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]2CCCN2

Kanonische SMILES

CC(C)CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C2CCCN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.